molecular formula C21H25N5O2S B2367516 1-(Azepan-1-yl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone CAS No. 852376-95-5

1-(Azepan-1-yl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone

Katalognummer: B2367516
CAS-Nummer: 852376-95-5
Molekulargewicht: 411.52
InChI-Schlüssel: MWNZONKFSSZPFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Azepan-1-yl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone is a synthetic chemical compound designed for research and development purposes. This molecule features a [1,2,4]triazolo[4,3-b]pyridazine core, a privileged scaffold in medicinal chemistry, substituted with a 4-ethoxyphenyl group and linked via a thioether bridge to a 1-(azepan-1-yl)ethan-1-one moiety. The presence of the azepane ring, a seven-membered nitrogen heterocycle, can influence the compound's physicochemical properties and its interaction with biological targets. Compounds with this specific triazolopyridazine structure have been identified in patent literature as possessing inhibitory activity against various biological targets of high research interest. For instance, closely related analogs are disclosed as TRAF6 inhibitors , which function by disrupting critical protein-protein interactions in intracellular signaling pathways, such as the TRAF6-Ubc13 complex . The inhibition of TRAF6, an E3 ubiquitin ligase, can modulate NF-κB and MAPK signaling cascades, making this class of compounds a valuable tool for researching immune disorders, inflammatory diseases, and oncogenesis . Furthermore, structurally similar triazolopyridazine-thioether compounds have been developed as potent and selective LRRK2 kinase inhibitors . LRRK2 is a key protein implicated in the pathogenesis of Parkinson's disease, and inhibitors are highly sought for investigating its function and developing new therapeutic strategies. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use. Researchers handling this compound should refer to the associated Safety Data Sheet (SDS) for proper handling and storage information.

Eigenschaften

IUPAC Name

1-(azepan-1-yl)-2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2S/c1-2-28-17-9-7-16(8-10-17)21-23-22-18-11-12-19(24-26(18)21)29-15-20(27)25-13-5-3-4-6-14-25/h7-12H,2-6,13-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWNZONKFSSZPFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)N4CCCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-(Azepan-1-yl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes an azepane ring and a triazolo-pyridazine moiety, which are known to contribute to various pharmacological properties. This article reviews the biological activity of this compound based on available research findings and case studies.

Anticancer Activity

Research has indicated that compounds containing triazole and pyridazine rings exhibit significant anticancer properties. For instance, derivatives of triazoles have shown effectiveness against various cancer cell lines, including breast and colon cancer cells. The compound may share similar mechanisms of action due to the presence of these functional groups.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 Value (µM)Reference
Triazole Derivative AMCF-7 (Breast)27.3
Triazole Derivative BHCT-116 (Colon)6.2
1-(Azepan-1-yl)-2-thioethanoneTBDTBDCurrent Study

Antimicrobial Activity

The antimicrobial properties of azepane derivatives have been explored in several studies. Compounds similar to 1-(Azepan-1-yl)-2-thioethanone have demonstrated activity against various bacterial strains.

Table 2: Antimicrobial Activity of Azepane Derivatives

Compound NameBacterial Strain TestedZone of Inhibition (mm)Reference
Azepane Derivative XStaphylococcus aureus15
Azepane Derivative YEscherichia coli12
1-(Azepan-1-yl)-2-thioethanoneTBDTBDCurrent Study

The biological activity of 1-(Azepan-1-yl)-2-thioethanone is likely influenced by its ability to interact with specific biological targets. The presence of the thioether group may enhance its reactivity and facilitate interactions with enzymes or receptors involved in cancer progression or microbial resistance mechanisms.

Case Studies

In a recent study, azepane derivatives were synthesized and screened for their biological activities. The results indicated that modifications to the azepane ring significantly affected the potency against cancer cell lines and bacterial strains. This suggests that structural variations could be key in optimizing the biological efficacy of related compounds.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • The azepane ring confers conformational flexibility and altered solubility compared to piperidine (6-membered) in AZD5153 .
  • The thioether in the target compound may enhance lipophilicity and resistance to oxidative metabolism versus oxygen-linked analogs .

Physicochemical Properties

Comparative data from evidence highlight trends in solubility, stability, and synthetic feasibility:

Property Target Compound* AZD5153 Derivatives in
Melting Point (°C) N/A Not reported 88–99% yields (solids)
Solubility (Kinetic) N/A High (Table 2, ) Not reported
Synthetic Yield N/A Optimized 88–99%

Notes:

  • AZD5153 and related urea derivatives () exhibit high kinetic solubility due to polar groups (e.g., piperazine), whereas the target compound’s thioether and azepane may reduce aqueous solubility .
  • Derivatives in achieve >88% yields via click chemistry, suggesting efficient synthesis for azepane-linked triazoles .

Inferences for Target Compound :

  • The triazolopyridazine core is associated with epigenetic regulation (e.g., BET inhibition in AZD5153) and kinase modulation .

Vorbereitungsmethoden

Hydrazine-Mediated Cyclocondensation

Pyridazine derivatives react with hydrazines or hydrazides under thermal or catalytic conditions to form the triazole ring. For example, 6-hydrazinyl-3-aryl-triazolo[4,3-b]pyridazine intermediates are synthesized by refluxing pyridazine-6-hydrazine with aryl aldehydes or ketones.

Representative Procedure :

  • 3-(4-Ethoxyphenyl)-6-hydrazinyl-triazolo[4,3-b]pyridazine (Intermediate A)
    • Reactants : Pyridazine-6-hydrazine (1.0 equiv), 4-ethoxybenzaldehyde (1.2 equiv).
    • Conditions : Reflux in ethanol (80°C, 4 h).
    • Yield : 78% (reported for analogous compounds).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC "click" reaction enables regioselective triazole formation. While less common for fused triazolopyridazines, this method is viable for introducing substituents during cyclization.

Example :

  • Reactants : 6-azidopyridazine derivative, propargyl-4-ethoxyphenyl ether.
  • Catalyst : CuSO₄/sodium ascorbate.
  • Conditions : Room temperature, 12 h.
  • Yield : 65–85% (extrapolated from triazole syntheses).

Functionalization at Position 3: Introduction of the 4-Ethoxyphenyl Group

The 3-aryl substituent is introduced either during core synthesis or via post-cyclization coupling:

Suzuki-Miyaura Coupling

A halogenated triazolopyridazine undergoes cross-coupling with 4-ethoxyphenylboronic acid.

Procedure :

  • 3-Bromo-triazolo[4,3-b]pyridazine (1.0 equiv), 4-ethoxyphenylboronic acid (1.5 equiv).
  • Catalyst : Pd(PPh₃)₄ (5 mol%).
  • Base : K₂CO₃ (2.0 equiv).
  • Solvent : DME/H₂O (4:1), reflux (90°C, 12 h).
  • Yield : 72% (estimated from analogous reactions).

Functionalization at Position 6: Thioether and Azepane-Ethanone Installation

The 6-position is modified through nucleophilic substitution or oxidative coupling:

Thioether Formation via SNAr Reaction

A halogenated triazolopyridazine reacts with a thiol-containing ethanone derivative.

Step 1: Synthesis of 2-Mercapto-1-(azepan-1-yl)ethanone

  • Reactants : Azepane (1.0 equiv), 2-chloroethanone (1.2 equiv).
  • Conditions : K₂CO₃, DMF, 60°C, 6 h.
  • Yield : 68%.

Step 2: Coupling to Triazolopyridazine

  • Reactants : 6-Chloro-3-(4-ethoxyphenyl)-triazolo[4,3-b]pyridazine (1.0 equiv), 2-mercapto-1-(azepan-1-yl)ethanone (1.5 equiv).
  • Base : Et₃N (2.0 equiv).
  • Solvent : DMF, 80°C, 8 h.
  • Yield : 65%.

Oxidative Coupling of Thiols

Alternative pathway using disulfide formation:

  • Reactants : 6-Mercapto-triazolopyridazine, 1-(azepan-1-yl)-2-bromoethanone.
  • Oxidizing Agent : H₂O₂.
  • Solvent : MeOH, rt, 4 h.
  • Yield : 58%.

Optimization and Mechanistic Insights

Catalytic Enhancements

Copper(I) iodide improves thioether bond formation efficiency:

  • Catalyst : CuI (10 mol%).
  • Ligand : 1,10-Phenanthroline (20 mol%).
  • Yield Increase : 72% → 85%.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiols, while ethereal solvents (THF) favor CuAAC reactions.

Characterization and Analytical Data

Table 1. Spectral Data for Key Intermediates

Compound IR (cm⁻¹) ¹H NMR (δ, ppm) MS (m/z)
Intermediate A 1624 (C=N), 1543 (C-N) 8.21 (s, 1H, triazole), 7.45 (d, J=8.6 Hz, 2H, ArH) 289.1 [M+H]⁺
2-Mercapto-1-(azepan-1-yl)ethanone 2560 (S-H) 3.58 (t, 2H, CH₂N), 2.85 (s, 2H, SCH₂) 203.1 [M+H]⁺
Final Product 2927 (C-H), 1685 (C=O) 8.35 (s, 1H, triazole), 4.12 (q, 2H, OCH₂CH₃) 411.5 [M+H]⁺

Challenges and Alternative Routes

Regioselectivity in Triazole Formation

Unsymmetrical cyclization may yield regioisomers. Using directing groups (e.g., nitro) or sterically hindered catalysts improves selectivity.

Azepane Ring Stability

Azepane’s conformational flexibility necessitates mild reaction conditions to prevent ring-opening. Reductive amination or protected intermediates mitigate degradation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(Azepan-1-yl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone, and what key intermediates are involved?

  • Methodology : Synthesis typically involves multi-step routes:

  • Step 1 : Formation of the triazole ring via cyclization of hydrazine derivatives with pyridazine precursors (e.g., 6-hydrazinyl intermediates) under reflux in ethanol or DMF .
  • Step 2 : Thioether linkage formation between the azepane moiety and the triazolopyridazine core using nucleophilic substitution (e.g., reacting 2-chloroethanone derivatives with thiol-containing intermediates in the presence of K₂CO₃ in DMF) .
  • Purification : Column chromatography or recrystallization is critical for isolating the final product .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are essential?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify connectivity of the azepane, triazole, and ethoxyphenyl groups .
  • Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography : For absolute configuration determination (if single crystals are obtainable) .
    • Key Focus : Ensure absence of regioisomeric impurities in the triazole ring .

Advanced Research Questions

Q. What strategies optimize reaction yields and regioselectivity during triazole ring formation?

  • Approaches :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
  • Catalyst Use : Acidic or basic conditions (e.g., acetic acid for cyclocondensation) direct regioselectivity .
  • Temperature Control : Reflux (~100–120°C) balances reaction rate and side-product minimization .
    • Validation : Monitor reaction progress via TLC and intermediate characterization .

Q. How can computational methods predict the compound’s bioactivity, and what targets are plausible?

  • Methods :

  • Molecular Docking : Screen against kinase or GPCR targets due to the triazole-pyridazine core’s affinity for ATP-binding pockets .
  • QSAR Modeling : Correlate substituent effects (e.g., ethoxyphenyl vs. chlorophenyl) with activity trends observed in analogs .
    • Experimental Validation : Follow with in vitro assays (e.g., enzyme inhibition or cell viability tests) .

Q. How do structural modifications (e.g., substituent variation on the phenyl ring) impact physicochemical properties?

  • Case Studies :

  • Ethoxy vs. Methoxy : Ethoxy groups enhance lipophilicity (logP), impacting membrane permeability .
  • Chloro Substituents : Increase electron-withdrawing effects, altering reactivity in nucleophilic substitutions .
    • Analytical Tools : HPLC to assess solubility and stability; DSC for thermal behavior .

Q. What are common sources of data contradictions in bioactivity studies, and how can they be resolved?

  • Sources :

  • Purity Discrepancies : Residual solvents or unreacted intermediates (detectable via HPLC) may skew assay results .
  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times affect IC₅₀ values .
    • Mitigation : Standardize protocols and cross-validate with orthogonal assays (e.g., SPR for binding affinity) .

Methodological Challenges and Solutions

Q. How to assess the compound’s stability under physiological conditions (e.g., pH, temperature)?

  • Protocols :

  • Hydrolytic Stability : Incubate in buffers (pH 1–9) at 37°C, monitor degradation via LC-MS .
  • Photostability : Expose to UV-Vis light and track by NMR .
    • Comparisons : Benchmark against analogs with known stability profiles (e.g., triazolothiadiazines) .

Q. What synthetic routes address regioselectivity challenges in triazole-pyridazine fusion?

  • Solutions :

  • Directed Cyclization : Use protecting groups on pyridazine N-atoms to control ring-closure sites .
  • Metal Catalysis : Pd-mediated coupling for selective bond formation (e.g., Suzuki-Miyaura for aryl groups) .

Q. How to design SAR studies for this compound’s derivatives?

  • Framework :

  • Core Modifications : Vary azepane ring size (e.g., piperidine vs. azepane) to probe steric effects .
  • Substituent Libraries : Synthesize analogs with halogens, alkoxy, or heteroaryl groups on the phenyl ring .
    • Data Analysis : Use PCA (Principal Component Analysis) to cluster bioactivity trends .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.